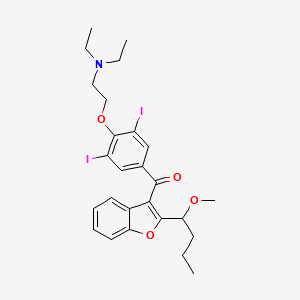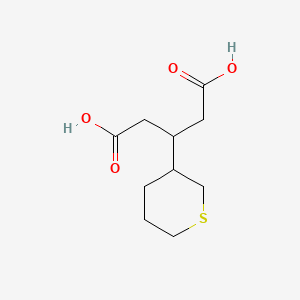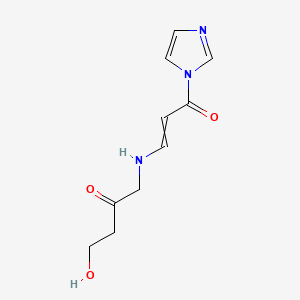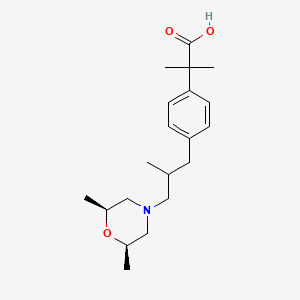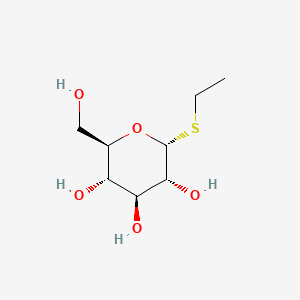
Ethyl Cyanoacetate-1,2-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Cyanoacetate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are isotopically enriched with carbon-13. This compound is a derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a building block in organic synthesis due to its versatile reactivity .
Méthodes De Préparation
Ethyl Cyanoacetate-1,2-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Analyse Des Réactions Chimiques
Ethyl Cyanoacetate-1,2-13C2 undergoes various types of chemical reactions due to its reactive centers:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts like phase transfer catalysts . Major products formed include diethyl malonate, ethyl glyoxylate, and various heterocyclic compounds .
Applications De Recherche Scientifique
Ethyl Cyanoacetate-1,2-13C2 has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl Cyanoacetate-1,2-13C2 involves its reactivity at the nitrile, ester, and methylene sites. The compound can undergo nucleophilic addition at the nitrile group, ester hydrolysis, and condensation reactions at the methylene group. These reactions are facilitated by the electron-withdrawing effects of the nitrile and ester groups, which activate the methylene group towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Ethyl Cyanoacetate-1,2-13C2 is unique due to its isotopic labeling, which makes it valuable for tracing studies. Similar compounds include:
Ethyl Cyanoacetate: The non-labeled version, which is widely used in organic synthesis.
Methyl Cyanoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Cyanoacetamide: Contains an amide group instead of an ester.
Malononitrile: Contains two nitrile groups and is used in similar condensation reactions.
These compounds share similar reactivity but differ in their specific applications and the types of products they form.
Propriétés
Numéro CAS |
147151-03-9 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
115.101 |
Nom IUPAC |
ethyl 2-cyanoacetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,5+1 |
Clé InChI |
ZIUSEGSNTOUIPT-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CC#N |
Synonymes |
2-Cyano-acetic Acid Ethyl Ester-1,2-13C2; (Ethoxycarbonyl)acetonitrile-1,2-13C2; Cyanoacetic Acid Ethyl Ester-1,2-13C2; Cyanoacetic Ester-1,2-13C2; Ethyl 2-Cyanoacetate-1,2-13C2; Malonic Acid Ethyl Ester Nitrile-1,2-13C2; NSC 8844-1,2-13C2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



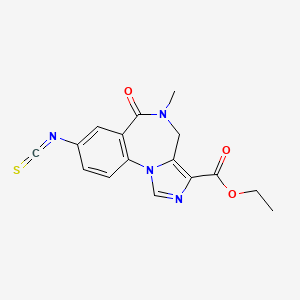
![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
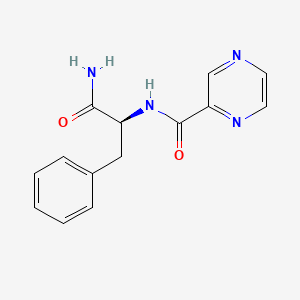
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)
